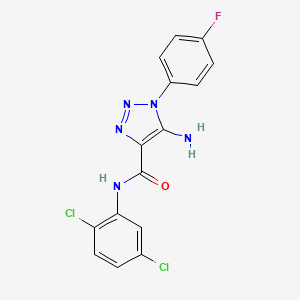
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used recreationally for its hallucinogenic properties. BDB is structurally similar to other phenethylamines such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). However, BDB has a unique chemical structure that makes it distinct from other phenethylamines.
Mécanisme D'action
BDB acts primarily on the serotonin system in the brain, similar to other phenethylamines. It increases the release of serotonin, dopamine, and norepinephrine, leading to increased activity in the brain. BDB also has a mild affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
BDB has been shown to have several biochemical and physiological effects. It increases heart rate and blood pressure, leading to a stimulating effect. BDB also causes the release of oxytocin, a hormone that is involved in social bonding and trust. BDB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has several advantages for laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. BDB also has a relatively long half-life, which allows for longer experiments. However, BDB has several limitations, including its potential toxicity and its psychoactive effects, which may interfere with experimental results.
Orientations Futures
There are several potential future directions for research on BDB. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of BDB in treating these conditions. Another area of interest is the development of new synthetic methods for BDB and other phenethylamines. New synthesis methods may lead to the development of more potent and selective compounds with potential therapeutic applications. Finally, further studies are needed to determine the long-term effects of BDB on the brain and other organs.
Méthodes De Synthèse
The synthesis of BDB involves several steps, starting with the reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-phenylbutanoyl chloride. The resulting intermediate is then reduced using lithium aluminum hydride to yield BDB. The synthesis of BDB is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BDB has been studied extensively for its potential therapeutic applications. Several studies have investigated the effects of BDB on the central nervous system and its potential use as a treatment for various neurological disorders. BDB has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-15(13-6-4-3-5-7-13)18(20)19-14-8-9-16-17(12-14)22-11-10-21-16/h3-9,12,15H,2,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEADKODNNCGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
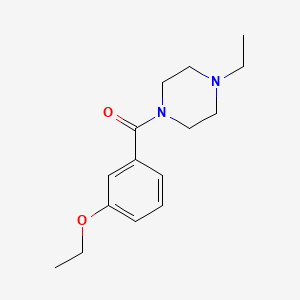
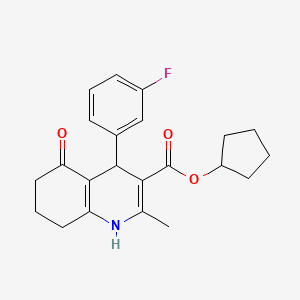
![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)
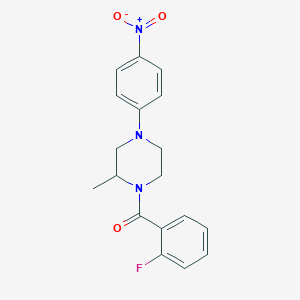
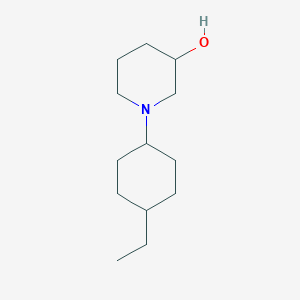
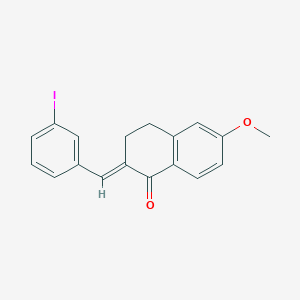
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)

